silyl}oxy)hex-5-en-2-one CAS No. 676164-90-2](/img/structure/B12538865.png)
4-({[(But-3-en-1-yl)oxy](dimethyl)silyl}oxy)hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is an organic compound that features a unique combination of functional groups, including an enone, an ether, and a silyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Enone: The initial step involves the formation of the hex-5-en-2-one moiety. This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the enone with but-3-en-1-ol in the presence of an acid catalyst.
Silyl Ether Formation: The final step involves the protection of the hydroxyl group as a silyl ether. This can be achieved by reacting the intermediate with dimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form a diketone.
Reduction: The enone can be reduced to form a saturated ketone.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include trimethylsilyl chloride and other silylating agents.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various silyl ethers or other protected derivatives.
Applications De Recherche Scientifique
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe or reagent in biological studies to investigate enzyme mechanisms and other biochemical processes.
Mécanisme D'action
The mechanism of action of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can participate in Michael addition reactions, while the silyl ether can protect hydroxyl groups during synthetic transformations. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a trimethylsilyl group instead of a dimethylsilyl group.
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a tert-butyldimethylsilyl group.
Uniqueness
The uniqueness of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one lies in its combination of functional groups, which allows for versatile reactivity and applications in various fields of research and industry.
Propriétés
Numéro CAS |
676164-90-2 |
|---|---|
Formule moléculaire |
C12H22O3Si |
Poids moléculaire |
242.39 g/mol |
Nom IUPAC |
4-[but-3-enoxy(dimethyl)silyl]oxyhex-5-en-2-one |
InChI |
InChI=1S/C12H22O3Si/c1-6-8-9-14-16(4,5)15-12(7-2)10-11(3)13/h6-7,12H,1-2,8-10H2,3-5H3 |
Clé InChI |
CYQVWVQYMLXZDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C=C)O[Si](C)(C)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


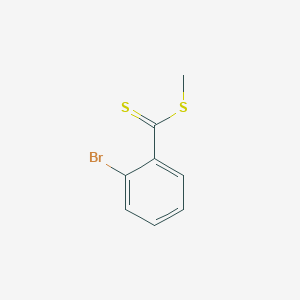
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
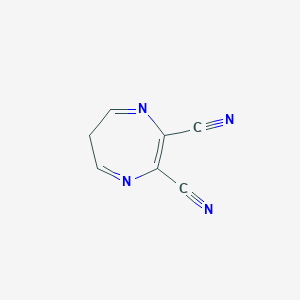


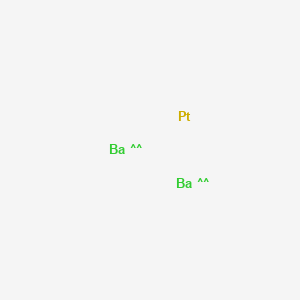
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)
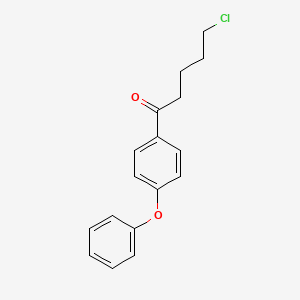
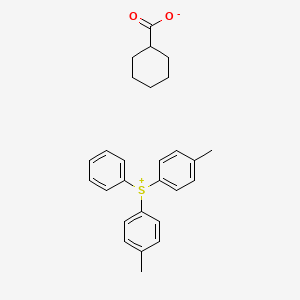
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)

![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)
